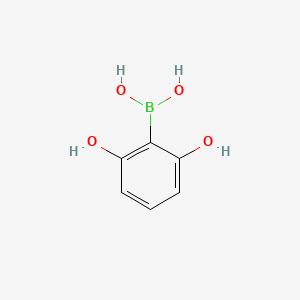

(2,6-Dihydroxyphenyl)boronic acid

Beschreibung

Significance of Boronic Acids in Contemporary Chemical Science

Boronic acids and their derivatives are cornerstones of modern organic chemistry, primarily due to their utility in a wide array of chemical transformations. aablocks.comresearchgate.net They are particularly renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netnih.gov This reaction's tolerance of a broad range of functional groups has made it a favored method in the pharmaceutical and materials science industries for constructing complex molecular architectures. nih.gov Beyond cross-coupling reactions, boronic acids participate in various other synthetic transformations, including C-H borylation, amidation, and additions to carbonyl compounds, underscoring their broad synthetic utility. dp.techacs.orgrsc.orgwiley.com Their stability to air and moisture and generally low toxicity further enhance their appeal as "green" reagents in chemical synthesis. nih.gov

Distinctive Features of Dihydroxyphenylboronic Acids in Chemical Systems

Dihydroxyphenylboronic acids, a subclass of arylboronic acids, possess two hydroxyl groups on the phenyl ring in addition to the boronic acid moiety. This structural feature imparts unique characteristics. The hydroxyl groups enhance the compound's solubility in polar solvents and introduce additional sites for chemical reactions. cymitquimica.com A key feature of dihydroxyphenylboronic acids is their ability to form reversible covalent bonds with diols, a property that is exploited in the design of sensors and self-healing materials. rsc.orgevitachem.com The position of the hydroxyl groups on the aromatic ring significantly influences the electronic properties and reactivity of the boronic acid group, allowing for fine-tuning of the molecule's behavior in chemical systems. dp.tech

Eigenschaften

IUPAC Name |

(2,6-dihydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIZIJMWGZWBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657019 | |

| Record name | (2,6-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848409-34-7 | |

| Record name | (2,6-Dihydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of 2,6 Dihydroxyphenyl Boronic Acid

(2,6-Dihydroxyphenyl)boronic acid is an organoboron compound with the chemical formula C₆H₇BO₄. cymitquimica.commatrixscientific.com It typically appears as a solid and is characterized by the presence of a boronic acid group and two hydroxyl groups on the phenyl ring at the 2 and 6 positions. cymitquimica.comcymitquimica.com These hydroxyl groups enhance its reactivity and solubility in polar solvents. cymitquimica.com

Below is an interactive table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₇BO₄ | cymitquimica.commatrixscientific.com |

| Molecular Weight | 153.93 g/mol | matrixscientific.comchemscene.com |

| Appearance | Solid | cymitquimica.com |

| CAS Number | 848409-34-7 | cymitquimica.commatrixscientific.com |

| Synonyms | Boronic acid, B-(2,6-dihydroxyphenyl)-; 2-Boronoresorcinol; 2,6-Dihydroxyphenylboronic acid | cymitquimica.comchemdad.com |

Synthesis of 2,6 Dihydroxyphenyl Boronic Acid

The synthesis of hydroxyphenylboronic acids, including the 2,6-dihydroxy derivative, often starts from a corresponding bromophenol. A common strategy involves protecting the hydroxyl groups of the bromophenol, for example, with a BOC (tert-butyloxycarbonyl) group. This is followed by the formation of a Grignard reagent, which then reacts with a borate (B1201080) ester. The final step is the hydrolysis of the resulting boronate ester to yield the desired hydroxyphenylboronic acid. google.com Another approach involves a lithium-halogen exchange on the protected bromophenol, followed by reaction with a borate ester and subsequent hydrolysis. nih.gov

Computational and Theoretical Studies on 2,6 Dihydroxyphenyl Boronic Acid

Quantum Chemical Calculations and Molecular Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of (2,6-dihydroxyphenyl)boronic acid. These calculations solve approximations of the Schrödinger equation to model the behavior of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations for this compound would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (lowest energy state).

From this optimized structure, a variety of properties can be calculated. For instance, DFT is used to determine vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, helping to confirm the molecular structure. Studies on similar phenolic compounds, such as 2,6-dichloro-4-fluoro phenol, have successfully used DFT methods like B3LYP with basis sets such as 6-311+G(d,p) to derive optimized molecular geometries and other parameters. researchgate.netkarazin.ua Such calculations for this compound would provide crucial data on bond lengths, bond angles, and dihedral angles, defining its precise 3D shape.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. karazin.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroxyphenyl ring, while the LUMO would likely involve the electron-deficient boronic acid group. kyoto-u.ac.jp Analysis of the HOMO-LUMO gap provides insights into the molecule's kinetic stability and its potential role in chemical reactions, such as the Diels-Alder reaction. mpg.de Computational studies on various organic molecules have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.netnih.gov

Below is a representative table illustrating the kind of data a HOMO-LUMO analysis would yield for a series of related boronic acid derivatives, as seen in studies of similar compounds.

Table 1: Representative Frontier Molecular Orbital Data Note: This table is illustrative and does not represent actual calculated values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenylboronic acid | -6.5 | -1.2 | 5.3 |

| 4-Hydroxyphenylboronic acid | -6.1 | -1.1 | 5.0 |

| 3,4-Dihydroxyphenylboronic acid | -5.8 | -1.0 | 4.8 |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and the interactions between orbitals within a molecule. nih.gov It provides a detailed picture of the bonding and delocalization of electron density, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. nih.govresearchgate.net

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net These interactions are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. nih.govcymitquimica.com The method works by plotting the RDG against the electron density, which reveals regions of weak interactions in real space.

In this compound, NCI analysis would be particularly insightful for identifying intramolecular hydrogen bonds. It is expected that strong hydrogen bonds would form between the hydroxyl groups on the phenyl ring and the oxygen atoms of the boronic acid moiety. These interactions would significantly influence the molecule's preferred conformation. cymitquimica.com Visualizations from RDG analysis typically show large, colored surfaces between atoms, where the color indicates the type and strength of the interaction (e.g., blue for strong, attractive hydrogen bonds; green for weak van der Waals forces; and red for repulsive steric clashes). researchgate.net

Thermodynamic and Kinetic Modeling of Reactions

Computational methods are also employed to model the thermodynamics and kinetics of chemical reactions. For this compound, this could involve studying its participation in reactions like the Suzuki coupling or its reversible complexation with diols. researchgate.net

Thermodynamic modeling calculates changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous process. researchgate.net For example, modeling the formation of a complex between this compound and a diol, like glucose, would predict the stability and favorability of the resulting boronate ester.

Kinetic modeling focuses on the reaction pathway and the energy of the transition state. By calculating the activation energy (the energy barrier that must be overcome for the reaction to occur), chemists can predict the rate of a reaction. researchgate.net Such studies are vital for optimizing reaction conditions and understanding reaction mechanisms at a molecular level.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. For a flexible molecule like this compound, rotation around the carbon-boron bond and the carbon-oxygen bonds allows for multiple conformations.

The stability of these conformers is dictated by a balance of forces, including steric hindrance and intramolecular interactions, particularly hydrogen bonding. researchgate.net As identified through NCI analysis, the two hydroxyl groups at the 2 and 6 positions are ideally positioned to form strong intramolecular hydrogen bonds with the boronic acid group. researchgate.net This intramolecular hydrogen bonding network would likely restrict the rotation around the C-B bond, leading to a more planar and rigid structure compared to other phenylboronic acid derivatives. A computational conformational search would map the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers and the energy barriers between them.

Applications in Organic Synthesis and Catalysis Utilizing 2,6 Dihydroxyphenyl Boronic Acid

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures. The Suzuki-Miyaura reaction, in particular, has become one of the most widely used methods for forming C-C bonds due to its mild conditions and the general stability and low toxicity of its organoboron reagents. nih.govpku.edu.cnyoutube.com

(2,6-Dihydroxyphenyl)boronic acid functions as an effective coupling partner in Suzuki-Miyaura reactions, a palladium-catalyzed process that joins an organoboron compound with an organohalide or triflate. cymitquimica.comnih.gov The general stability, commercial availability, and relatively low toxicity of boronic acids contribute to the widespread adoption of this reaction. nih.govnih.gov The presence of the two ortho-hydroxyl groups on the phenyl ring of this compound can influence the reaction's efficiency and selectivity. These groups can affect the electronic properties of the boronic acid and may participate in chelation with the palladium catalyst, potentially altering the reaction kinetics and outcome compared to simpler phenylboronic acids. beilstein-journals.org

The core catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex. This step typically requires a base to activate the boronic acid. nih.govyoutube.com

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond (R-R') and regenerating the palladium(0) catalyst. youtube.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for a successful transformation. nih.govstudfile.net For instance, studies on the coupling of 2,6-dihalopurines have shown that different conditions are optimal depending on the electronic nature of the boronic acid partner. studfile.netresearchgate.net

| Reaction Component | Role in Suzuki-Miyaura Coupling | Example |

| Organoboron Reagent | Source of the nucleophilic carbon group | This compound |

| Organohalide/Triflate | Source of the electrophilic carbon group | 9-Benzyl-2,6-dichloropurine studfile.net |

| Palladium Catalyst | Facilitates the coupling of the two organic fragments | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ nih.govorganic-chemistry.org |

| Base | Activates the boronic acid for transmetalation | K₂CO₃, KOAc pku.edu.cnorganic-chemistry.org |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Aqueous DME studfile.net |

The Suzuki-Miyaura reaction is particularly valuable for synthesizing complex aromatic and heteroaromatic systems, which are common motifs in pharmaceuticals and functional materials. studfile.netrsc.org The use of ortho-substituted phenylboronic acids, such as this compound, is critical in this area. Research has demonstrated the regioselective coupling of such boronic acids with polyhalogenated aromatic systems. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively substitutes the more reactive C6 position, yielding 9-benzyl-2-chloro-6-phenylpurine. studfile.netresearchgate.net

Furthermore, studies involving the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have highlighted the profound impact of the ortho-substituent. beilstein-journals.org In the case of ortho-methoxyphenylboronic acid, an O-chelation effect with the metal catalyst was proposed to explain the observed selectivity, a phenomenon that could be relevant to the ortho-dihydroxy arrangement of this compound. beilstein-journals.org This ability to control regioselectivity allows for the stepwise construction of highly substituted, complex molecules that would be challenging to assemble through other methods. beilstein-journals.orgresearchgate.net

Boronic Acid Catalysis for Organic Transformations

Beyond their role as stoichiometric reagents in cross-coupling, boronic acids have emerged as a powerful class of organocatalysts. researchgate.netnih.gov They are valued for their ability to activate functional groups under mild, metal-free conditions, aligning with the principles of green chemistry. umanitoba.ca this compound, with its Lewis acidic boron center and Brønsted acidic hydroxyl groups, is well-suited for catalytic applications.

Boronic acids can catalyze reactions by activating hydroxyl groups, making them better leaving groups. researchgate.netnih.gov This process typically involves the reversible formation of a boronate ester intermediate. The electron-withdrawing nature of the boron atom enhances the electrophilicity of the attached carbon, facilitating nucleophilic attack. nih.gov This activation mode is particularly effective for π-activated alcohols, such as benzylic or allylic alcohols. nih.govumanitoba.ca Highly electron-deficient arylboronic acids are especially potent catalysts for this type of transformation, often proceeding through an SN1-like mechanism. nih.gov The catalytic cycle generally involves:

Esterification of the alcohol with the boronic acid.

Departure of the boronate group, often assisted by a proton source, to form a carbocationic intermediate.

Interception of the carbocation by a nucleophile.

Hydrolysis to release the product and regenerate the boronic acid catalyst.

Conversely, boronic acids can activate diols and other polyols by forming cyclic boronate esters. researchgate.net This mode of activation enhances the nucleophilicity of one of the remaining hydroxyl groups. The formation of the cyclic boronate complex restricts the conformation of the diol and can differentiate between electronically or sterically distinct hydroxyl groups, enabling site-selective functionalization. researchgate.netnih.gov This strategy has been successfully applied to the selective monophosphorylation of vicinal diols, where a unified boron-based catalyst scaffold can perform mechanistically distinct activations. nih.gov For this compound, its own dihydroxy structure is a key feature, but it can also act as a catalyst to activate other diol substrates through this nucleophilic activation pathway. cymitquimica.com

| Activation Mode | Mechanism | Substrate Example | Role of Boronic Acid |

| Electrophilic Activation | Forms an activated boronate ester, enhancing the leaving group ability of a hydroxyl group. nih.gov | Benzylic Alcohols nih.gov | Acts as a mild Lewis acid to activate the C-O bond. |

| Nucleophilic Activation | Forms a cyclic boronate ester with a diol, increasing the nucleophilicity of a remaining hydroxyl group. researchgate.netnih.gov | Vicinal Diols nih.gov | Acts as a template to facilitate selective reactions. |

The formation of amide bonds is one of the most important transformations in chemical synthesis. While many methods exist, direct amidation from carboxylic acids and amines without pre-activation is highly desirable for its atom economy. rsc.orgrsc.org Boronic acids have been identified as effective catalysts for this direct coupling. Although the precise mechanism can be complex and involve multiple equilibria, it is generally understood that the boronic acid activates the carboxylic acid. nih.gov

Studies have shown that arylboronic acids can catalyze the amidation of aromatic carboxylic acids with high efficiency. rsc.org The proposed mechanism involves the formation of an acyloxyboron intermediate, which is a more potent acylating agent than the free carboxylic acid. This intermediate then reacts with the amine to form the amide bond and regenerate the boronic acid catalyst. nih.gov While some single-boron acyloxy species may not be competent acylating agents, the reaction system often involves more complex B–O–B species or boroxines which are catalytically active. nih.gov The development of screening methods has helped identify effective boronic acid catalysts for this transformation, achieving high yields across a range of substrates. rsc.org

Other Catalytic Applications (e.g., Cycloadditions, Conjugate Additions)

Despite the growing interest in the catalytic applications of boronic acids in organic synthesis, detailed research findings on the specific use of This compound as a catalyst for cycloaddition or conjugate addition reactions are not extensively documented in publicly available literature. rsc.orgresearchgate.net While the broader class of arylboronic acids has been investigated for its ability to catalyze various organic transformations, including the activation of unsaturated carboxylic acids for cycloadditions and promoting conjugate additions, specific examples and in-depth studies focusing on the 2,6-dihydroxylated derivative are not readily found. rsc.org

The general principle of boronic acid catalysis involves the formation of reversible covalent bonds with hydroxyl groups, which can activate substrates towards various reactions. rsc.org For instance, boronic acids can act as Lewis acids to lower the LUMO of α,β-unsaturated carboxylic acids, thereby facilitating Diels-Alder cycloadditions. rsc.org Similarly, in conjugate additions, boronic acids can play a role in activating either the substrate or the nucleophile. rsc.org

However, the scientific literature accessible through broad searches does not currently provide specific examples of reaction conditions, yields, or substrate scopes for cycloaddition or conjugate addition reactions catalyzed by This compound . The unique electronic and steric properties conferred by the two hydroxyl groups at the ortho positions of the phenyl ring could potentially lead to distinct catalytic activity, but this remains an area for future investigation.

Therefore, a data table detailing research findings for these specific applications of This compound cannot be provided at this time due to a lack of available data.

Applications in Supramolecular Chemistry and Advanced Materials Science with 2,6 Dihydroxyphenyl Boronic Acid

Design and Assembly of Supramolecular Architectures

The strategic placement of functional groups in (2,6-Dihydroxyphenyl)boronic acid makes it an exceptional building block for constructing intricate, self-assembled structures.

Hierarchical Self-Assembly through Boronate Ester Linkages

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, creating boronate esters. wikipedia.org This reversible nature is fundamental to the self-assembly process, allowing for error correction and the formation of thermodynamically stable structures. rsc.orgbath.ac.uknih.gov The diol-containing molecules can be found ubiquitously in nature, such as in saccharides, making this interaction particularly significant. msu.edu The interaction between boronic acids and diols is directional, a characteristic that distinguishes it from non-covalent interactions and enables the precise engineering of molecular assemblies. msu.edu

Formation of Dynamic Covalent Networks and Supramolecular Polymers

The reversible formation of boronate esters is a prime example of dynamic covalent chemistry, which is being exploited to create dynamic covalent networks (DCNs) and supramolecular polymers. nih.govtugraz.at These materials combine the robustness of covalently linked structures with the adaptability of supramolecular assemblies. By using bifunctional boronic acids as cross-linkers for polymers containing diol units, researchers can create networks that can reversibly form and break, leading to materials with tunable properties. tugraz.at This approach has been used to develop materials with emergent dynamic properties. researchgate.net

The formation of these networks is often responsive to external stimuli, particularly pH. nih.gov The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is pH-dependent, which in turn affects the stability and formation of the boronate ester linkages. researchgate.netmdpi.com This pH-responsiveness allows for the controlled assembly and disassembly of the network.

Exploitation of Orthogonal Non-Covalent Interactions

Beyond the primary boronate ester linkages, the hydroxyl groups on the this compound moiety can participate in other non-covalent interactions, such as hydrogen bonding. These orthogonal interactions play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architectures. nih.govresearchgate.net The interplay between dynamic covalent bonds and non-covalent forces allows for the creation of complex and hierarchical structures with a high degree of order and functionality. The cage-like conformations that can be adopted may be influenced by these intramolecular non-covalent interactions. nih.gov

Development of Boronic Acid-Containing Functional Materials

The unique properties of this compound are being translated into a variety of functional materials with applications in diverse fields.

Responsive Hydrogels and Gels

A significant application of this compound and its derivatives is in the creation of responsive hydrogels. nih.govresearchgate.net These are three-dimensional polymer networks that can absorb large amounts of water and exhibit stimuli-responsive behavior. nih.govmdpi.com

The formation of hydrogels can be achieved by cross-linking polymers functionalized with boronic acids with polymers containing diol groups, such as polyvinyl alcohol (PVA). rsc.orgnih.gov The resulting hydrogels are often pH-responsive, with their mechanical properties, such as stiffness and viscosity, changing with the pH of the surrounding environment. mdpi.comrsc.org This is due to the pH-dependent equilibrium of the boronate ester cross-links. mdpi.com For instance, hydrogels can be designed to be more stable and interconnected at alkaline pH due to the predominance of tetrahedral boronate esters. mdpi.com

These responsive hydrogels have shown promise in biomedical applications, such as drug delivery systems. nih.govrsc.org The dynamic nature of the boronate ester bonds allows for the controlled release of encapsulated molecules in response to specific pH triggers. nih.gov Furthermore, some of these hydrogels exhibit self-healing properties, where the network can reform after being mechanically disrupted. nih.gov

Materials for Electronics and Active Architectures

The principles of on-surface synthesis are being explored to create two-dimensional covalent networks from boronic acid-based building blocks on metal surfaces. rsc.org This bottom-up approach aims to produce atomically precise, single-layered organic materials, often referred to as 2D polymers. rsc.org The formation of these networks relies on the self-assembly and subsequent covalent linking of the boronic acid molecules on a solid support.

While still an emerging area, the development of such well-defined, ordered structures opens up possibilities for their use in electronics and other active architectures where precise control over molecular arrangement is critical.

Recyclable and Reprocessable Polymeric Systems

The quest for sustainable materials has driven significant research into the development of recyclable and reprocessable polymers. A key strategy in this endeavor is the incorporation of dynamic covalent bonds into polymer networks, giving rise to materials known as vitrimers or covalent adaptable networks. nih.govepo.org These innovative materials exhibit the robustness of traditional thermosets at operational temperatures but can be reprocessed and recycled like thermoplastics at elevated temperatures, owing to the reversible nature of their cross-links. nih.gov Boronic acids, and by extension this compound, are at the forefront of this research due to their ability to form dynamic boronic ester bonds.

The fundamental principle behind the use of boronic acids in creating recyclable polymers lies in the reversible reaction between a boronic acid and a diol to form a boronic ester. This equilibrium can be influenced by external stimuli such as heat or the presence of moisture, allowing for the cleavage and reformation of the cross-links within the polymer network. researchgate.netelsevierpure.comrsc.org This dynamic bond exchange enables the material to be reshaped, repaired, or recycled. elsevierpure.comresearchgate.net

While specific research on the application of this compound in recyclable and reprocessable polymeric systems is not extensively documented in publicly available literature, its unique molecular structure suggests significant potential. The presence of two hydroxyl groups on the phenyl ring, in addition to the boronic acid functionality, offers intriguing possibilities for creating advanced polymeric materials.

One of the key advantages of this compound is the potential for the neighboring hydroxyl groups to facilitate the dynamic exchange of boronic ester bonds. Research on similar phenolic compounds has shown that hydroxyl groups in proximity to the boronic ester linkage can promote bond exchange, which is a critical factor for achieving efficient self-healing and reprocessability under milder conditions. This intramolecular assistance could lead to vitrimers with enhanced dynamic properties.

The dihydroxy functionality also opens up the possibility of creating polymer networks with a higher cross-link density or more complex architectures compared to monofunctional boronic acids. By reacting with polyol-containing polymers, this compound can act as a versatile cross-linker, with the potential for both the boronic acid and the hydroxyl groups to participate in forming the network structure.

The electronic properties of the substituents on the phenyl ring of a boronic acid are known to influence the mechanical and dynamic properties of the resulting vitrimer. nih.govdigitellinc.comresearchgate.net The electron-donating nature of the hydroxyl groups in this compound would be expected to influence the stability and exchange kinetics of the boronic ester bonds, thereby allowing for the fine-tuning of the material's properties. For instance, electron-rich substituents have been shown to decrease the glass transition temperature and provide faster relaxation in some vitrimer systems, leading to enhanced recyclability at lower temperatures. digitellinc.comresearchgate.net

The table below outlines the potential interactions and resulting properties when this compound is incorporated into a polymeric system with a diol comonomer.

| Feature | Role of this compound | Potential Outcome in Polymeric System |

| Dynamic Cross-linking | The boronic acid group reversibly reacts with diols to form boronic ester bonds. | Formation of a covalent adaptable network, enabling reprocessability and recyclability. |

| Intramolecular Catalysis | The two hydroxyl groups can potentially catalyze the transesterification of boronic ester bonds. | Enhanced rate of bond exchange, leading to faster stress relaxation, self-healing, and lower processing temperatures. |

| Modulation of Properties | The electron-donating hydroxyl groups influence the electronic character of the boron atom. | Tuning of mechanical properties such as stiffness and elasticity, as well as the glass transition temperature of the polymer. |

To further illustrate the potential of boronic acids in creating recyclable materials, the following table summarizes the reprocessing capabilities of different polymer systems based on boronic ester dynamic bonds, as reported in the literature for analogous compounds. While direct data for this compound is not available, these findings provide a benchmark for the expected performance.

| Polymer System | Cross-linker | Reprocessing Conditions | Mechanical Property Retention |

| Polystyrene-based vitrimer | Boronic esters | Hot-pressing | Recyclable at least 2 times with good insoluble fraction retention. nih.gov |

| Methacrylate-based polymer | 4-vinylphenylboronic acid and glycerol (B35011) monomethacrylate | 80 °C for 45 min | High reprocessing capability demonstrated. researchgate.net |

| Polyurethane vitrimer | Boronic ester linkages | Heating | Capable of being repaired, reprocessed, and recycled. |

Applications in Chemical Biology and Medicinal Chemistry Involving 2,6 Dihydroxyphenyl Boronic Acid

Molecular Recognition and Sensing of Biological Analytes

There is a lack of specific studies detailing the use of (2,6-Dihydroxyphenyl)boronic acid for the recognition of diols, carbohydrates, glycoproteins, or glycated proteins. While its potential for sensor applications is mentioned in a general context, no specific biosensors utilizing this compound have been described in the available literature. cymitquimica.com

Bioconjugation and Labeling Methodologies

No published research could be found that demonstrates the incorporation of this compound into biomolecules like DNA, or its use in the modification of proteins or cell surfaces. The general application of boronic acids for cell surface interaction through binding with saccharides has been studied, but specific examples involving the 2,6-dihydroxy- variant are absent. alchempharmtech.com

Due to the absence of detailed, peer-reviewed research and specific findings for this compound in these highly specialized areas, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content requirements. The available information is limited to general properties and its role as an intermediate in organic synthesis.

Enzyme Inhibition Studies and Mechanism of Action

This compound is a member of the boronic acid class of compounds, which are recognized for their potential as enzyme inhibitors. The unique electronic structure of the boron atom allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group commonly found in the active sites of proteases. This ability to interact with key catalytic residues is central to the inhibitory action of many boronic acid derivatives.

While specific, detailed inhibitory studies on this compound against a wide range of enzymes are not extensively documented in publicly available research, the general principles of boronic acid-based inhibition provide a framework for its potential activity. Boronic acids are known to be transition-state analog inhibitors, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. The boron atom, in its trigonal planar state, can accept a lone pair of electrons from the catalytic serine residue, forming a stable tetrahedral boronate adduct. This effectively blocks the enzyme's active site and prevents it from processing its natural substrate.

The inhibitory potency and selectivity of a boronic acid compound are significantly influenced by its organic substituent. In the case of this compound, the dihydroxyphenyl group plays a crucial role. The hydroxyl groups can form additional hydrogen bonds with amino acid residues in the enzyme's active site, potentially increasing the affinity and specificity of the inhibitor.

Research into other substituted phenylboronic acids has demonstrated their efficacy against various enzymes. For instance, various boronic acid derivatives have been developed as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.comresearchgate.net In these cases, the boronic acid forms a covalent adduct with the catalytic serine residue in the β-lactamase active site, deactivating the enzyme. mdpi.com Similarly, boronic acid-based inhibitors have been designed for histone deacetylases (HDACs), where the boronic acid is thought to interact with the zinc ion and key residues in the enzyme's active site. researchgate.net

The general mechanism for a boronic acid inhibitor targeting a serine protease can be summarized as follows:

Initial Binding: The inhibitor binds to the enzyme's active site, guided by non-covalent interactions between its phenyl ring and hydrophobic pockets in the enzyme.

Nucleophilic Attack: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electron-deficient boron atom.

Formation of Tetrahedral Adduct: A reversible, covalent tetrahedral boronate complex is formed, which is stable and mimics the transition state of the natural substrate.

Enzyme Inactivation: The formation of this stable adduct prevents the enzyme from completing its catalytic cycle.

The table below illustrates the inhibitory activity of some related boronic acid compounds against specific enzymes, highlighting the potential for this class of molecules.

| Boronic Acid Derivative | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 3-azidomethylphenyl boronic acid | AmpC β-lactamase | 700 nM | mdpi.com |

| 3-azidomethylphenyl boronic acid | KPC-2 β-lactamase | 2.3 µM | mdpi.com |

| Bortezomib | 26S Proteasome | 0.6 nM | nih.gov |

| Various Xaa-boroPro dipeptides | Dipeptidyl Peptidase IV | Varies | nih.gov |

It is important to note that while the general mechanisms are understood, the specific inhibitory profile of this compound would require dedicated experimental evaluation.

Exploration in Boron Neutron Capture Therapy (BNCT) Approaches

Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy that utilizes the selective accumulation of a non-radioactive boron isotope, boron-10 (B1234237) (¹⁰B), in tumor cells. nih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a very short path length, approximately the diameter of a single cell, allowing for highly localized destruction of cancer cells while sparing adjacent healthy tissue. mdpi.com

The success of BNCT is critically dependent on the development of boron delivery agents that can achieve high concentrations within the tumor relative to surrounding normal tissues (a high tumor-to-normal tissue ratio). nih.gov While this compound has not been specifically reported as a primary agent in clinical or advanced preclinical BNCT studies, its structural features merit consideration for its potential exploration in this field.

The first generation of BNCT agents included simple boron compounds like boric acid. nih.gov However, these agents suffered from low tumor selectivity. nih.gov The second generation, which includes L-p-boronophenylalanine (BPA), demonstrated improved tumor targeting due to its resemblance to the amino acid phenylalanine, allowing it to be taken up by cancer cells via amino acid transporters. ntno.orgresearchgate.net

The potential exploration of this compound in BNCT could be based on several hypothetical strategies:

As a Building Block: The compound could serve as a foundational scaffold for the synthesis of more complex, tumor-targeting molecules. The phenylboronic acid moiety provides the necessary ¹⁰B payload, while the dihydroxyl groups offer reactive sites for conjugation to tumor-targeting vectors such as antibodies, peptides, or nanoparticles.

Targeting Hypoxic Tumor Regions: The presence of dihydroxyl groups on the phenyl ring could potentially influence the molecule's interaction with specific cellular targets. For example, some polyphenolic compounds are known to accumulate in hypoxic regions of tumors. If this compound or its derivatives were to exhibit such properties, it could be a valuable attribute for targeting solid tumors.

Inclusion in Nanocarriers: The compound could be encapsulated within or conjugated to the surface of nanoparticles. This approach can improve the solubility, stability, and pharmacokinetic profile of the boron agent, leading to enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.

The key requirements for a successful BNCT agent are summarized in the table below. Any potential exploration of this compound would need to evaluate its performance against these criteria.

| Parameter | Desired Characteristic | Rationale | Reference |

| Boron Content | High concentration of ¹⁰B per molecule | To deliver a sufficient number of ¹⁰B atoms to the tumor. | nih.gov |

| Tumor Selectivity | High tumor-to-normal tissue ratio (>3-5:1) | To maximize damage to the tumor while sparing healthy tissue. | nih.gov |

| Water Solubility | Sufficient solubility in physiological media | For effective administration and distribution in the body. | nih.gov |

| Toxicity | Low systemic toxicity | To ensure patient safety. | nih.gov |

| Clearance | Rapid clearance from blood and normal tissues | To minimize off-target radiation effects during neutron irradiation. | nih.gov |

Currently, research in BNCT is focused on developing third-generation boron delivery agents, which often involve sophisticated molecular designs to achieve active targeting of cancer cells. nih.gov While direct evidence is lacking, the chemical functionalities of this compound make it a candidate for inclusion in the design and synthesis of such next-generation agents.

Advanced Analytical Methodologies for Research on 2,6 Dihydroxyphenyl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of (2,6-Dihydroxyphenyl)boronic acid, providing insights into its atomic-level structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. core.ac.uk By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a phenylboronic acid derivative, the protons on the aromatic ring will appear as multiplets in the downfield region, generally between 7.3 and 8.0 ppm. chemicalbook.com The specific chemical shifts and coupling constants of these protons provide definitive information about the substitution pattern on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov The carbon atom attached to the boron atom often exhibits a characteristically broad signal due to the quadrupolar nature of the boron nucleus. nih.gov The chemical shifts of the aromatic carbons further confirm the structure.

¹¹B NMR: As a technique specifically sensitive to the boron nucleus, ¹¹B NMR spectroscopy is particularly valuable for studying boronic acids. nsf.govresearchgate.net It can provide direct information about the coordination state and electronic environment of the boron atom, confirming the presence of the B(OH)₂ group. The chemical shift in the ¹¹B NMR spectrum can also be used to monitor the interaction of the boronic acid with diols, which is a key aspect of its function in sensors. nsf.govresearchgate.net

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H (Aromatic) | 7.3 - 8.0 | Multiplets, specific shifts depend on substitution. chemicalbook.com |

| ¹³C (Aromatic) | 110 - 160 | Chemical shifts are influenced by substituents. |

| ¹¹B | 20 - 30 | A single resonance is typical for the trigonal planar boronic acid. researchgate.net |

Note: The exact chemical shifts for this compound would require experimental determination but are expected to fall within these general ranges.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying the functional groups present in this compound and for monitoring its reactions. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretches of the hydroxyl and boronic acid groups, the B-O stretch, and the C=C stretches of the aromatic ring. The broadness and position of the O-H bands can provide information about hydrogen bonding. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Boronic Acid (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| Boron-Oxygen (B-O) | Stretching | 1300-1400 |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acids typically exhibit absorption bands in the UV region due to π-π* transitions of the aromatic ring. scirp.org The position and intensity of these bands can be sensitive to the pH of the solution and to the binding of the boronic acid to other molecules, such as diols. This property is often exploited in the development of colorimetric sensors. Changes in the UV-Vis spectrum can be used to monitor the progress of reactions involving the boronic acid. scirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining information about its structural fragments. nih.gov

Molecular Weight Determination: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to accurately determine the molecular weight of the compound by observing the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This is a fundamental step in confirming the identity of the synthesized compound.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the different parts of the molecule. The analysis of boronic acids by mass spectrometry can sometimes be challenging due to the formation of unexpected ions, and care must be taken in interpreting the spectra. researchgate.net

Fluorescence Spectroscopy for Binding Affinity Determination and Sensing

Fluorescence spectroscopy is a highly sensitive technique that is particularly useful for studying the binding interactions of this compound and for its application in fluorescent sensors. nih.govrsc.org Boronic acids themselves are not typically fluorescent, but they can be attached to fluorescent molecules (fluorophores) to create sensors. researchgate.net

The binding of the boronic acid moiety to a target molecule, such as a carbohydrate containing a diol, can cause a change in the fluorescence properties of the attached fluorophore. nih.govrsc.org This change can be an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. nih.gov By titrating the fluorescent boronic acid derivative with the target molecule and monitoring the change in fluorescence, the binding affinity (often expressed as a dissociation constant, Kd) can be determined. nih.gov This principle is the basis for the development of fluorescent sensors for a wide range of biologically important molecules. nih.govmdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and the composition of mixtures containing it.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying the components of a mixture. waters.comwaters.com It is widely used to assess the purity of synthesized this compound and to analyze reaction mixtures. researchgate.net

Purity Analysis: By developing a suitable HPLC method, a sharp, symmetrical peak corresponding to this compound can be obtained. The presence of other peaks would indicate impurities, and the area of these peaks can be used to quantify the level of impurity. waters.com

Mixture Analysis: HPLC is invaluable for monitoring the progress of reactions involving this compound. By taking samples from the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. researchgate.net

Method Development: The development of an effective HPLC method involves selecting the appropriate stationary phase (column), mobile phase composition, and detector. sielc.com For boronic acids, reversed-phase HPLC with a C18 column is commonly used. waters.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to control the pH and improve peak shape. waters.comwaters.com Detection is typically achieved using a UV detector, as the aromatic ring of the boronic acid absorbs UV light. waters.com

Table 3: Common HPLC Parameters for Boronic Acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with formic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the analyte |

On-line Detection Methods utilizing Fluorescent Reporters (e.g., Alizarin-Boronic Acid Adducts)

The interaction between boronic acids and 1,2-diols, such as the catechol-like structure of Alizarin, is a well-documented phenomenon utilized in fluorescent sensing. The formation of a boronic ester with a fluorescent dye like Alizarin Red S typically results in a significant change in the dye's fluorescence properties, allowing for the detection and quantification of the boronic acid. This process involves the reversible formation of a five- or six-membered ring, which alters the electronic structure of the fluorophore and, consequently, its emission spectrum.

In a typical on-line detection setup, a solution of the fluorescent reporter would be mixed with a sample stream containing the boronic acid. The resulting change in fluorescence intensity or wavelength would be monitored by a detector. The sensitivity and selectivity of such a method for this compound would depend on several factors, including the pH of the medium, the concentration of the reporter, and the presence of other interfering substances that can interact with either the boronic acid or the reporter. However, without specific experimental data, a detailed discussion of reaction kinetics, binding constants, and limits of detection for this compound remains theoretical.

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties and reactivity.

The crystallographic analysis would reveal the crystal system, space group, and unit cell dimensions. It would also detail the hydrogen bonding network, which is expected to be extensive given the presence of two hydroxyl groups and a boronic acid moiety. These interactions play a significant role in the packing of the molecules in the crystal lattice. While crystallographic data for related compounds such as 2,6-dihydroxybenzoic acid are available, this information cannot be directly extrapolated to this compound due to the differences in their functional groups and resulting electronic and steric effects. The lack of a published Crystallographic Information File (CIF) for this compound means that a data table of its crystallographic parameters cannot be generated at this time.

Future Perspectives and Emerging Research Directions for 2,6 Dihydroxyphenyl Boronic Acid

Innovations in Synthetic Chemistry for Enhanced Accessibility

The broader application of (2,6-Dihydroxyphenyl)boronic acid is contingent upon the development of efficient, scalable, and cost-effective synthetic methodologies. While traditional methods for synthesizing arylboronic acids, such as the electrophilic trapping of Grignard reagents with borate (B1201080) esters, are established, they can suffer from low yields and require stringent reaction conditions. nih.gov Future research is focused on overcoming these limitations.

Innovations are moving towards more sustainable and atom-economical processes. One promising direction is the refinement of "one-pot" methods, which could streamline the synthesis of derivatives like 2,6-dimethylphenylboronic acid and may be adaptable for dihydroxy-substituted analogues. nih.gov Another significant advancement is the direct C-H borylation of phenolic compounds, a process that utilizes transition metal catalysts (e.g., iridium or rhodium) to directly convert a C-H bond on the aromatic ring to a C-B bond, thus avoiding the need for pre-functionalized starting materials like bromophenols. nih.gov

A particularly transformative technique is decarboxylative borylation, which employs inexpensive nickel catalysts to replace a carboxylic acid group with a boronic acid group. drugdiscoverytrends.com This method's tolerance for a wide range of functional groups could allow for the conversion of readily available dihydroxybenzoic acids into this compound and its derivatives, significantly expanding the accessible chemical space. drugdiscoverytrends.com Furthermore, improvements in flow chemistry techniques are helping to suppress side reactions and improve yields in traditional lithium-halogen exchange and borylation sequences. nih.gov These advanced synthetic strategies are crucial for making this compound and related compounds more accessible for research and industrial applications. nih.govgoogle.com

Exploration of Novel Catalytic Transformations

The field of organocatalysis is rapidly expanding, and boronic acids are emerging as powerful catalysts. Boronic acid catalysis (BAC) leverages the ability of the boronic acid moiety to reversibly form covalent bonds with hydroxyl groups, activating them for various transformations under mild conditions. rsc.orgresearchgate.net This approach avoids the wasteful stoichiometric activation of alcohols into halides or sulfonates. rsc.org

Future research will likely explore the catalytic potential of this compound itself. Its structure is particularly suited for activating substrates through the formation of boronate esters. It could function as a catalyst in dehydrative carbon-carbon bond-forming reactions, such as the Friedel-Crafts alkylation of arenes with benzylic alcohols. bath.ac.uk The electron-donating nature of the two hydroxyl groups on the phenyl ring could modulate the Lewis acidity of the boron center, potentially tuning its catalytic activity and selectivity in unique ways compared to more common electron-deficient arylboronic acid catalysts.

Conversely, this compound can serve as a substrate in novel catalytic reactions. For instance, photocatalytic systems are being developed for the oxidative hydroxylation of arylboronic acids to produce phenol derivatives. mdpi.com Applying such methods to this compound could provide a pathway to synthesize highly functionalized benzene-1,2,3-triol derivatives, which are valuable synthons in medicinal and materials chemistry. Recently, scientists have also successfully incorporated boronic acid into the reactive center of an enzyme, using directed evolution to enhance its catalytic efficiency and enantioselectivity, opening a new frontier of bio-catalysis. scitechdaily.com

Advanced Design Principles for Stimuli-Responsive Materials

"Smart" materials that respond to specific environmental stimuli are at the forefront of materials science, with significant applications in drug delivery and diagnostics. mdpi.comorientjchem.org Boronic acid-containing polymers are a key class of these materials due to the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols, such as glucose. mdpi.commdpi.com This interaction is pH-dependent and forms the basis for glucose-responsive systems, particularly for the development of "closed-loop" insulin delivery devices that release the hormone in response to high blood sugar levels. mdpi.comnih.gov

This compound is a prime candidate for incorporation into next-generation stimuli-responsive materials. The presence of two hydroxyl groups ortho to the boronic acid can influence the pKa of the boron center, potentially lowering the pH at which it effectively binds to glucose. This could lead to hydrogels, micelles, or nanoparticles that are more sensitive and responsive under physiological conditions. mdpi.comrsc.org

Advanced design principles will focus on creating polymers where this compound is a pendant group. These materials could exhibit multi-stimuli responsiveness, reacting not only to glucose and pH but also to reactive oxygen species (ROS), given the antioxidant potential of the dihydroxyphenyl moiety. The reversible formation of boronate esters can be used to control the swelling of hydrogels, the assembly and disassembly of micelles, or the gating of pores in mesoporous silica nanoparticles for precisely controlled drug release. mdpi.comnih.gov

Development of Next-Generation Chemical Biology Probes and Therapeutic Agents

The unique reactivity of the boronic acid functional group makes it an invaluable pharmacophore in medicinal chemistry and a versatile component of chemical biology probes. nih.govresearchgate.netnih.gov

Chemical Biology Probes: Boronic acids are widely used to design fluorescent sensors for biologically important molecules. bath.ac.uk They can react with diol-containing compounds, such as saccharides and catecholamines like L-DOPA, leading to a detectable change in fluorescence. ddtjournal.comresearchgate.net Boronate-based probes are also exceptionally effective for detecting and quantifying biological oxidants like hydrogen peroxide and peroxynitrite. frontiersin.org The this compound scaffold is a promising platform for new probes. Its intrinsic dihydroxy-phenyl structure could be modified with fluorophores to create sensors where binding to a target analyte modulates photoinduced electron transfer (PET), resulting in a clear fluorescent signal. bath.ac.uk Such probes could be used for imaging glucose in living cells and organisms, helping to elucidate the mechanisms of glucose-related diseases. nih.gov

Therapeutic Agents: Boronic acids have a proven track record in drug development, exemplified by the proteasome inhibitor bortezomib. nih.govmdpi.com Their therapeutic effect often stems from the formation of a stable, reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of target enzymes. sprinpub.comresearchgate.net This makes them potent inhibitors of proteases and β-lactamases. researchgate.netresearchgate.net

Derivatives of this compound represent an unexplored area for discovering new therapeutic agents. The dihydroxyl groups could form additional hydrogen bonds within an enzyme's active site, potentially increasing binding affinity and selectivity. This scaffold could be explored for developing novel inhibitors for various enzymes implicated in cancer, inflammatory disorders, and infectious diseases. sprinpub.comnih.govmdpi.com The ability of boronic acids to act as mimics for antibodies in recognizing cell surface saccharides also opens avenues for targeting cancer cells or pathogens. researchgate.netnih.gov

Q & A

Q. How can researchers reconcile conflicting data on catalytic activity between boronic acid derivatives in hydroxylation reactions?

- Methodological Answer : Systematically vary reaction conditions (solvent, temperature, pH) and quantify turnover numbers (TONs). For example, sterically hindered derivatives (e.g., 2,6-dimethylphenylboronic acid) show lower TONs due to reduced substrate access. Use Hammett plots to correlate substituent electronic effects with catalytic rates. Cross-validate with kinetic isotope effects (KIEs) to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.